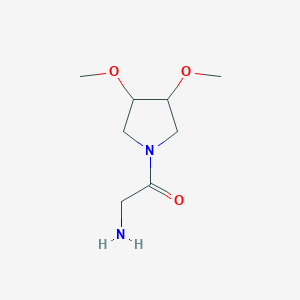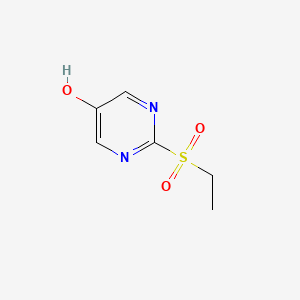![molecular formula C10H10ClN3O2 B13333555 Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13333555.png)
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally benign solvents to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl ester groups make it a versatile intermediate for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C10H10ClN3O2 |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)8(11)13-9(7)14/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
METZDXKEMAELNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)







![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)



